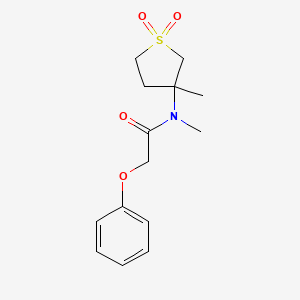
1-(哌啶-1-基)-4-(3-氯-4-甲基苯基)哌嗪-1-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (4-(3-Chloro-4-methylphenyl)piperazin-1-yl)(piperidin-1-yl)methanone is a synthetic organic molecule that features a piperazine ring substituted with a 3-chloro-4-methylphenyl group and a piperidinyl methanone moiety
科学研究应用
Chemistry
In chemistry, (4-(3-Chloro-4-methylphenyl)piperazin-1-yl)(piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It may act as a ligand for certain receptors or enzymes, influencing biological pathways and offering potential as a drug candidate for treating various diseases.
Industry
In the industrial sector, this compound can be utilized in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatile reactivity makes it a valuable intermediate in the synthesis of a wide range of products.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3-Chloro-4-methylphenyl)piperazin-1-yl)(piperidin-1-yl)methanone typically involves the following steps:
-
Formation of the Piperazine Intermediate: : The initial step involves the preparation of the piperazine intermediate. This can be achieved by reacting 3-chloro-4-methylphenylamine with piperazine under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate.
-
Coupling with Piperidinyl Methanone: : The piperazine intermediate is then coupled with piperidinyl methanone. This step usually requires a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the desired methanone linkage.
Industrial Production Methods
In an industrial setting, the production of (4-(3-Chloro-4-methylphenyl)piperazin-1-yl)(piperidin-1-yl)methanone would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, employing continuous flow reactors for better control over reaction parameters, and utilizing advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, potentially converting it to an alcohol.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives of the methanone moiety.
Substitution: Various substituted derivatives on the aromatic ring, depending on the electrophile used.
作用机制
The mechanism of action of (4-(3-Chloro-4-methylphenyl)piperazin-1-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to target sites and modulate their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
相似化合物的比较
Similar Compounds
- (4-(4-Chlorophenyl)piperazin-1-yl)(piperidin-1-yl)methanone
- (4-(3-Chlorophenyl)piperazin-1-yl)(piperidin-1-yl)methanone
- (4-(4-Methylphenyl)piperazin-1-yl)(piperidin-1-yl)methanone
Uniqueness
Compared to similar compounds, (4-(3-Chloro-4-methylphenyl)piperazin-1-yl)(piperidin-1-yl)methanone is unique due to the presence of both the 3-chloro and 4-methyl substituents on the phenyl ring. This specific substitution pattern can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a distinct entity in its class.
属性
IUPAC Name |
[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN3O/c1-14-5-6-15(13-16(14)18)19-9-11-21(12-10-19)17(22)20-7-3-2-4-8-20/h5-6,13H,2-4,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYLREBEAGPWOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)C(=O)N3CCCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2,2-dimethoxyethyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine](/img/structure/B2597840.png)

![3-(butan-2-yl)-1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2597842.png)
![1,7-dimethyl-N-(3-morpholinopropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2597844.png)
![N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)-2-phenylacetamide](/img/structure/B2597845.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2597848.png)
![2-Chloro-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropyl]propanamide](/img/structure/B2597849.png)


![(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/new.no-structure.jpg)


![2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(4-(5-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone](/img/structure/B2597859.png)
